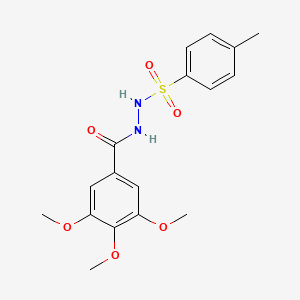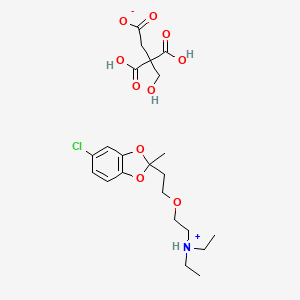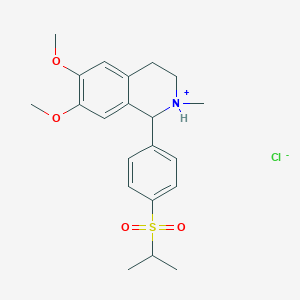![molecular formula C27H17ClN2O3 B13737244 Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- CAS No. 43095-98-3](/img/structure/B13737244.png)
Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzamide group linked to a chlorinated phenyl ring and an anthracene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- typically involves the reaction of 3-chloroaniline with 9,10-anthraquinone-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3-chloro-N-(4-chlorophenyl)benzamide: A structurally related compound with similar functional groups.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with distinct biological activities.
Uniqueness
Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- is unique due to the presence of the anthracene moiety, which imparts specific electronic and steric properties. This structural feature distinguishes it from other benzamide derivatives and contributes to its unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
43095-98-3 |
|---|---|
Formule moléculaire |
C27H17ClN2O3 |
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
N-[4-(3-chloroanilino)-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C27H17ClN2O3/c28-17-9-6-10-18(15-17)29-21-13-14-22(30-27(33)16-7-2-1-3-8-16)24-23(21)25(31)19-11-4-5-12-20(19)26(24)32/h1-15,29H,(H,30,33) |
Clé InChI |
LGVJWBLKNKRNMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=CC(=CC=C4)Cl)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


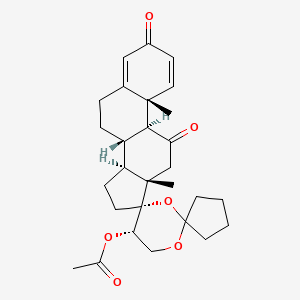

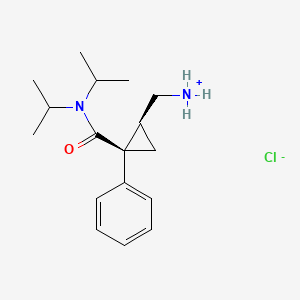

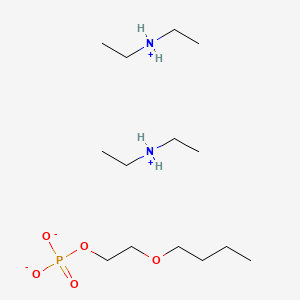
![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
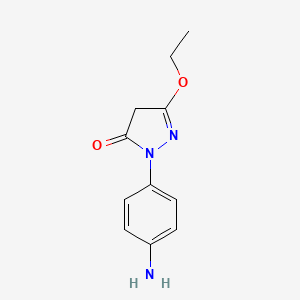
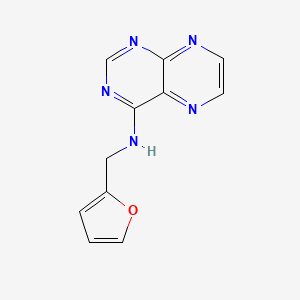
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
